molecular formula C14H14BrNO3 B5096725 6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide

6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide

Cat. No.: B5096725
M. Wt: 324.17 g/mol
InChI Key: JRPXEKCDYVXAJR-UHFFFAOYSA-N
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Description

6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid (CF3COOH). The reaction conditions are mild, usually conducted at room temperature, and result in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor for specific enzymes or receptors.

    Materials Science: Derivatives of this compound are used in the synthesis of photosensitive polymers, which have applications in photonics and materials science.

    Biological Studies: It is used in the study of G protein-coupled receptors (GPCRs), particularly as an agonist for orphan receptors like GPR35.

Mechanism of Action

The mechanism of action of 6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as an agonist for GPR35, it binds to the receptor and activates downstream signaling pathways, which can influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-methyl-2-oxochromene-3-carboxamide
  • 6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide

Uniqueness

6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

IUPAC Name

6-bromo-N-tert-butyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)16-12(17)10-7-8-6-9(15)4-5-11(8)19-13(10)18/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPXEKCDYVXAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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